molecular formula C20H21N B13963432 N-(4-tert-butylphenyl)naphthalen-1-amine

N-(4-tert-butylphenyl)naphthalen-1-amine

Cat. No.: B13963432
M. Wt: 275.4 g/mol
InChI Key: UCBRXEPLQQYGJM-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)naphthalen-1-amine is a high-value arylamine compound recognized for its strong electron-donating ability and application in advanced optoelectronic materials. Its core research value lies in the development of organic light-emitting diodes (OLEDs), where it serves as a superior hole-transporting unit in blue and deep-blue emitting devices. The naphthalene ring provides greater structural rigidity and a higher conjugation degree compared to simpler benzene-ring analogues, which can enhance the thermal stability and optoelectronic performance of the final molecular architecture . Scientists are leveraging this compound to design and synthesize novel phenanthroimidazole-based bipolar molecules, which are critical for achieving efficient light emission with a hybridized local and charge-transfer (HLCT) excited state . This makes this compound a key building block for researchers exploring next-generation display and solid-state lighting technologies. Furthermore, the tert-butyl group can influence the solubility and processability of the resulting materials, adding to their utility in device fabrication. This product is intended for research applications in organic electronics and materials science.

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)naphthalen-1-amine

InChI

InChI=1S/C20H21N/c1-20(2,3)16-11-13-17(14-12-16)21-19-10-6-8-15-7-4-5-9-18(15)19/h4-14,21H,1-3H3

InChI Key

UCBRXEPLQQYGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

One-Pot Reductive Amination Using 1-Naphthoic Acid and 1-(4-tert-butylphenyl)-N-methylmethylamine

A patented industrially viable method involves a one-pot reaction using 1-naphthoic acid and 1-(4-tert-butylphenyl)-N-methylmethylamine as starting materials. The process includes:

  • Dissolving 1-naphthoic acid in a dry organic solvent (e.g., toluene)
  • Sequential addition of phenylsilane (a reducing agent) and the amine
  • Refluxing the mixture, followed by addition of zinc acetate and more phenylsilane to complete the reduction
  • Post-reaction filtration and acidification with concentrated hydrochloric acid to isolate the hydrochloride salt of the product

Key reaction parameters:

Component Molar Ratio (Preferred) Notes
1-(4-tert-butylphenyl)-N-methylmethylamine (SM-1) 1 Starting amine
1-Naphthoic acid (SM-2) 1.3 to 2.0 Acid component
Phenylsilane (first addition) 0.5 to 1.0 Reducing agent
Zinc acetate 0.08 to 0.15 (relative to SM-1) Catalyst for reduction
Phenylsilane (second addition) 1.5 to 2.5 Additional reducing agent

Solvents used: Toluene is preferred, but alternatives like xylene, chlorobenzene, bromobenzene, and anisole are also suitable.

Reaction temperature: Reflux conditions; post-reaction acidification at 5–20 °C.

This method avoids the use of highly toxic acyl chlorides and lithium aluminum hydride, making it safer and more cost-effective for large-scale production. The yield and purity of the butenafine hydrochloride (a related compound) obtained are high, indicating the method's efficiency.

Acyl Chloride Route with Reduction by Lithium Aluminum Hydride

An earlier patented method involves:

  • Conversion of 1-naphthoic acid to 1-naphthoyl chloride using thionyl chloride
  • Condensation of 1-naphthoyl chloride with 1-(4-tert-butylphenyl)-N-methylmethylamine to form an amide intermediate
  • Reduction of the amide with lithium aluminum hydride to obtain the amine product
  • Salification to obtain the hydrochloride salt

Advantages:

  • Well-established chemical transformations
  • High reactivity of acyl chlorides ensures good conversion

Disadvantages:

  • Use of highly toxic, corrosive thionyl chloride
  • Handling hazards of lithium aluminum hydride (pyrophoric, highly reactive)
  • Requires special equipment and controlled environment
  • High production cost and operational risk

Due to these drawbacks, this method is less favored for industrial scale but remains a reference for laboratory synthesis.

Catalytic N-Methylation and Reduction Using Organosilane and Boron Catalysts

Another advanced method uses:

  • 4-tert-butylbenzylamine reacting with 1-naphthoyl chloride and formic acid in an organic solvent
  • Use of organosilane compounds (e.g., diphenylsilane, diethylsilane) as reducing agents
  • Nonmetallic boron compounds (e.g., triethylboron) as catalysts for N-methylation and amide bond reduction

This method is more complex, involving multiple reagents and steps, resulting in higher production costs and operational complexity. It also requires handling irritating acid chlorides.

Aromatic Nucleophilic Substitution Followed by Reduction

A synthetic approach reported in related aryl amine chemistry involves:

  • Aromatic nucleophilic substitution of 1-fluoro-4-nitrobenzene with tert-butyl amine/potassium tert-butoxide to yield nitro-substituted intermediates
  • Catalytic hydrogenation of nitro groups to corresponding amines using palladium on carbon (Pd/C)

While this method is documented for related aryl amines, it can be adapted for preparing 4-tert-butylaniline derivatives, which can then be coupled to naphthyl units by further synthetic steps.

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Disadvantages Industrial Suitability
One-pot reductive amination (phenylsilane + zinc acetate) 1-naphthoic acid, amine, phenylsilane, zinc acetate Safer, fewer steps, high yield, no toxic acyl chlorides Requires organosilane reagents and catalyst High; suitable for scale-up
Acyl chloride + LiAlH4 reduction 1-naphthoyl chloride, amine, LiAlH4 Established chemistry, high reactivity Toxic reagents, hazardous, costly Low; safety and cost issues
Organosilane + boron catalyst 1-naphthoyl chloride, formic acid, organosilane, boron catalyst Catalytic, potentially selective Complex, multi-step, costly Moderate; complex operation
Aromatic nucleophilic substitution + catalytic hydrogenation 1-fluoro-4-nitrobenzene, tert-butyl amine, Pd/C Straightforward for aryl amines Requires multiple steps, adaptation needed Moderate; mainly lab-scale

Notes on Characterization and Purity

While the focus here is on preparation, it is worth noting that the synthesized N-(4-tert-butylphenyl)naphthalen-1-amine and related compounds are typically characterized by:

These techniques ensure the product meets the required purity and structural standards for further application.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions include naphthoquinones, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

N-(4-tert-butylphenyl)naphthalen-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. This binding is facilitated by nonpolar contacts and hydrogen bonds, which stabilize the protein-ligand complex. The molecular targets and pathways involved include the interaction with amino acid residues in the binding cavity of the protein .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

N-(2,4-Di-tert-butylphenyl)-2-methylnaphthalen-1-amine
  • Structural Difference : Incorporates two tert-butyl groups at the 2- and 4-positions of the phenyl ring and a methyl group on the naphthalene moiety.
  • The methyl group on naphthalene slightly alters electronic properties, as evidenced by distinct $ ^1H $ NMR shifts (e.g., δ 2.45 ppm for the methyl proton) compared to the unsubstituted parent compound .
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
  • Structural Difference : Bromine substituent at the para position of the phenyl ring.
  • Impact : The electron-withdrawing bromine reduces electron density on the aromatic ring, affecting electronic transitions (e.g., UV/Vis absorption). This compound shows utility in OLEDs due to enhanced charge transport properties .

Schiff Base Derivatives

(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine (CBN)
  • Structural Difference : Imine (-CH=N-) linkage instead of an amine bridge, with a 2-chlorophenyl substituent.
  • Impact : The imine group introduces conjugation, shifting UV/Vis absorption maxima (e.g., λmax ~350 nm). CBN demonstrates corrosion inhibition efficiency (~85% at 1 mM) in acidic media due to adsorption on metal surfaces, as shown by electrochemical studies .
N-(4-Nitrobenzylidene)naphthalen-1-amine
  • Structural Difference : Nitro group at the para position of the benzylidene moiety.
  • Impact : The strong electron-withdrawing nitro group stabilizes the imine via resonance, red-shifting absorption spectra. This derivative exhibits antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .

Tetrahydro-Naphthalenamine Derivatives

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • Structural Difference : Partially saturated naphthalene ring with a cyclohexyl substituent.
  • Impact : Reduced aromaticity lowers π-π stacking interactions, increasing solubility in polar solvents. This compound shows affinity for serotonin receptors (Ki = 18 nM), suggesting neuropharmacological applications .

Polyaromatic Derivatives

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine
  • Structural Difference : Biphenyl and naphthyl groups attached to the amine.
  • Impact : Extended conjugation results in broad UV/Vis absorption (λmax ~380 nm) and high thermal stability (Td > 300°C), making it suitable for OLED emissive layers .

Key Data Tables

Table 1: Physical and Spectroscopic Properties

Compound Molecular Weight UV/Vis λmax (nm) Melting Point (°C) Key Application
N-(4-tert-Butylphenyl)naphthalen-1-amine 401.21 266, 301, 346 Not reported Organic electronics
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine 374.28 290, 330 137–139 OLED materials
(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine 267.73 348 Oil Corrosion inhibition
trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine 259.41 Not reported 137–139 Neuropharmacology

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